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Compound of Interest

Compound Name: Inotersen sodium

Cat. No.: B15609264

An In-depth Technical Guide to Inotersen Sodium

Introduction

Inotersen, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO)
therapeutic designed for the treatment of polyneuropathy associated with hereditary
transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a debilitating and progressive
genetic disorder caused by mutations in the transthyretin (TTR) gene.[1] These mutations lead
to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils,
depositing in various tissues, including peripheral nerves, the heart, and kidneys.[1][3]
Inotersen offers a targeted therapeutic approach by inhibiting the synthesis of the TTR protein,
thereby aiming to slow or halt disease progression.[1][4] This guide provides a comprehensive
overview of the molecular formula, chemical properties, mechanism of action, and key
experimental data related to inotersen sodium.

Molecular Formula and Chemical Properties

Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense
oligonucleotide.[5][6][7] Its structure is specifically designed to be complementary to the
messenger RNA (MRNA) of the human TTR protein.[3][8] The sodium salt form is used in the
final drug product.
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Property

Value

IUPAC Name

all-P-ambo-2'-0O-(2-methoxyethyl)-5-methyl-P-
thiouridylyl-(3' - 5-2'-O-(2-methoxyethyl)-5-
methyl-P-thiocytidylyl-(3' - 5')-2'-O-(2-
methoxyethyl)-5-methyl-P-thiouridylyl-(3' - 5%)-2'-
O-(2-methoxyethyl)-5-methyl-P-thiouridylyl-

(3' - 5-2'-0-(2-methoxyethyl)-P-thioguanylyl-
(3' - 5-2'-deoxy-P-thioguanylyl-(3' - 5')-P-
thiothymidylyl-(3' - 5')-P-thiothymidylyl-

(3' - 5-2'-deoxy-P-thioadenylyl-(3' - 5')-2'-
deoxy-5-methyl-P-thiocytidylyl-(3' - 5')-2'-deoxy-
P-thioadenylyl-(3' - 5)-P-thiothymidylyl-

(3' - 5"-2'-deoxy-P-thioguanylyl-(3' - 5')-2'-
deoxy-P-thioadenylyl-(3' - 5')-2'-deoxy-P-
thioadenylyl-(3' - 5)-2'-O-(2-methoxyethyl)-P-
thioadenylyl-(3' - 59-2'-O-(2-methoxyethyl)-5-
methyl-P-thiouridylyl-(3' - 5")-2'-0-(2-
methoxyethyl)-5-methyl-P-thiocytidylyl-

(3' - 5-2"-0-(2-methoxyethyl)-5-methyl-P-
thiocytidylyl-(3' - 5"-2'-0-(2-methoxyethyl)-5-
methylcytidine[9]

Molecular Formula

C230H299N69Na190121P19S19[5][10][11]

Molecular Weight 7600.8 g/mol (as sodium salt)[5][10]
5-TCTTG GTTACATGAAATCCC-3' (Note: C
Sequence represents 5-methylcytidine; sections 1-5 and
16-20 are 2'-MOE modified)[9]
Appearance White to pale-yellow solid[5]
N Freely soluble in water and in phosphate buffer
Solubility

(pH 7.5 to 8.5)[5]

Mechanism of Action
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Inotersen functions by targeting the root cause of TTR protein production. As an antisense
oligonucleotide, it is designed to bind specifically to the mRNA that codes for both wild-type and
mutant TTR.[3][12] This binding occurs in a region of the 3'-untranslated region of the TTR
MRNA, which is not known to harbor mutations.[5]

Upon subcutaneous administration, inotersen enters hepatocytes, the primary site of TTR
synthesis.[5] Inside the cell, inotersen hybridizes with the target TTR mRNA. This newly formed
RNA-DNA hybrid is recognized by Ribonuclease H (RNase H), an endogenous enzyme.[3]
RNase H then selectively cleaves and degrades the mRNA strand of the hybrid.[3] The
destruction of the TTR mRNA prevents it from being translated into protein by the ribosome,
leading to a significant reduction in the levels of both mutant and wild-type TTR protein in the
circulation.[3][11][12] This decrease in TTR protein levels is intended to reduce the formation of
amyloid deposits, thereby mitigating disease progression.[3]
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Caption: Mechanism of action of inotersen in reducing TTR protein production.
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Experimental Protocols

The primary evidence for the efficacy and safety of inotersen comes from the NEURO-TTR

clinical trial, a pivotal Phase 3 study.

NEURO-TTR Study (NCT01737398)[13][14]

Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 3 trial
conducted over 65 weeks.[15][16]

Patient Population: 172 adult patients with a diagnosis of hereditary transthyretin-mediated
amyloidosis with stage 1 or stage 2 polyneuropathy.[15]

Intervention: Patients were randomized in a 2:1 ratio to receive either:

o Inotersen: 300 mg (equivalent to 284 mg of the parent acid) administered as a
subcutaneous injection once weekly.[5][15]

o Placebo: Subcutaneous injection once weekly.[15]

Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to
week 66 in:

o Modified Neuropathy Impairment Score + 7 (mNIS+7): A composite score that measures
neurologic impairment. Scores range from -22.3 to 346.3, with higher scores indicating
worse impairment.[2]

o Norfolk Quality of Life—Diabetic Neuropathy (Norfolk QoL-DN) total score: A patient-
reported outcome assessing the quality of life related to neuropathy. Scores range from -4
to 136, with higher scores indicating a poorer quality of life.[2]

Safety Monitoring: Due to identified risks, a comprehensive monitoring plan was
implemented, including frequent monitoring of platelet counts (for thrombocytopenia) and
renal function (for glomerulonephritis).[1][3][13]

Quantitative Data
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The clinical development program for inotersen generated substantial quantitative data on its
pharmacokinetics, pharmacodynamics, efficacy, and safety.

| Kineti :

Parameter Value

Median time to peak plasma concentration is 2—

Bioavailability 4 h [5][11]
ours.

Volume of distribution at steady state is 293 L.

Distribution
[5]
Protein Binding >94% bound to plasma proteins.[5]
Achieved after approximately 3 months of
Steady State

weekly dosing.[11][12]

Cmax: 6.39 pg/mLCtrough: 0.034 pg/mLAUCT:

Steady-State Concentrations (284 mg weekly)
90 pg-h/mL[12]

Pharmacodynamic Effects

Inotersen leads to a rapid and sustained reduction in circulating TTR protein levels.

Mean TTR
Study Population Dose Reduction from
Baseline
300 mg (multiple
Phase 1[2][5] Healthy Volunteers ~76%
doses)
Phase 3 (NEURO- )
hATTR Patients 284 mg weekly ~74%

TTR)[11]

Clinical Efficacy (NEURO-TTR at 15 Months)

The results from the NEURO-TTR study demonstrated a statistically significant and clinically
meaningful benefit for patients treated with inotersen compared to placebo.
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Inotersen
. Group
Endpoint .
(Baseline

Mean * SD)

Mean Mean .

Placebo Difference
Change Change

Group (Inotersen

. from from

(Baseline . . VS.
Baseline Baseline

Mean * SD) Placebo)
(Inotersen) (Placebo)

MNIS+7

Score

79.2+37.0

74.8 £39.0 - - -19.7

Norfolk QoL-
DN Score

48.2+27.5

48.7 + 26.7 - - -21.1

Specific
mean change
values were
not
consistently
available
across all
search
results, but
the treatment
difference is
the key
outcome
demonstratin

g efficacy.[5]

Safety Profile

The use of inotersen is associated with important safety considerations that require diligent

monitoring.
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Adverse Event of Special
Interest

Description

Monitoring Requirement

Thrombocytopenia

A significant decrease in
platelet count, which can
increase the risk of bleeding.
[3][11]

Regular platelet count
monitoring. Therapy must be
withheld if counts fall below
specified thresholds.[11]

Glomerulonephritis

Inflammation of the kidney's
filtering units, which can lead

to renal dysfunction.[1][3]

Regular monitoring of renal
function (e.g., serum

creatinine, urinalysis).[1]

Injection Site Reactions

Common adverse reactions
include redness, pain, or

swelling at the injection site.[5]

Patient education and

supportive care.

Hepatotoxicity

Potential for liver function

impairment.[1]

Monitoring of liver function

tests.

Long-term data from the open-label extension study, with up to 6.2 years of exposure, showed

that with enhanced monitoring, the risks of severe thrombocytopenia and glomerulonephritis

were reduced, and no new safety signals were identified.[13][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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